4-bromo-N-butyl-2-nitroaniline
Overview
Description
4-Bromo-N-butyl-2-nitroaniline is an organic compound with the molecular formula C10H13BrN2O2. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform, benzene, and dichloromethane . This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Preparation Methods
The synthesis of 4-bromo-N-butyl-2-nitroaniline can be achieved through several routes. One common method involves the reaction of 2-bromo-5-tert-butyl-nitroaniline with sodium nitrite in the presence of N-tert-butyl-N’-(2-nitrophenyl)thiourea . Another approach includes a multistep synthesis starting from benzene, involving nitration, bromination, and subsequent functional group transformations .
Chemical Reactions Analysis
4-Bromo-N-butyl-2-nitroaniline undergoes various chemical reactions, including:
Scientific Research Applications
4-Bromo-N-butyl-2-nitroaniline is used in scientific research for various purposes:
Mechanism of Action
The mechanism of action of 4-bromo-N-butyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways . The bromine atom can be substituted with other functional groups, allowing the compound to be modified for specific applications .
Comparison with Similar Compounds
4-Bromo-N-butyl-2-nitroaniline can be compared with other similar compounds such as:
4-Bromo-2-nitroaniline: Similar in structure but lacks the butyl group, making it less hydrophobic.
4-Bromo-N-tert-butyl-2-nitroaniline: Contains a tert-butyl group instead of a butyl group, which affects its solubility and reactivity.
2,6-Dibromo-4-nitroaniline: Contains two bromine atoms, which significantly alters its chemical properties and reactivity.
These comparisons highlight the unique properties of this compound, such as its solubility in organic solvents and its reactivity in various chemical reactions.
Properties
IUPAC Name |
4-bromo-N-butyl-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-3-6-12-9-5-4-8(11)7-10(9)13(14)15/h4-5,7,12H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDSMKOOMVBSMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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